

physical and chemical properties of (+)-5,7,4'-Trimethoxyafzelechin

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: (+)-5,7,4'-Trimethoxyafzelechin

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An In-depth Technical Guide to (+)-5,7,4'-Trimethoxyafzelechin

Disclaimer: Scientific literature providing specific experimental data for (+)-5,7,4'-**Trimethoxyafzelechin** is limited. The information presented herein is a comprehensive compilation based on available data for its parent compounds, closely related structural analogs, and generalized principles of flavonoid chemistry. This guide is intended for research and informational purposes and should be supplemented with further empirical investigation.

Introduction

(+)-5,7,4'-Trimethoxyafzelechin is a methylated derivative of the flavan-3-ol, (+)-afzelechin. Flavan-3-ols, a subclass of flavonoids, are widely recognized for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The methylation of hydroxyl groups in flavonoids can significantly alter their physicochemical properties, such as lipophilicity and metabolic stability, which in turn can influence their bioavailability and pharmacological efficacy. This technical guide provides a detailed overview of the known physical and chemical properties, potential synthetic and isolation methodologies, and putative biological activities and signaling pathways of (+)-5,7,4'-Trimethoxyafzelechin, aimed at researchers, scientists, and professionals in the field of drug development.

Physical and Chemical Properties



Detailed experimental data for **(+)-5,7,4'-Trimethoxyafzelechin** is not extensively reported. The following table summarizes the known and predicted properties based on the unspecified stereoisomer, 5,7,4'-Tri-O-methylcatechin, and the general characteristics of flavan-3-ols.

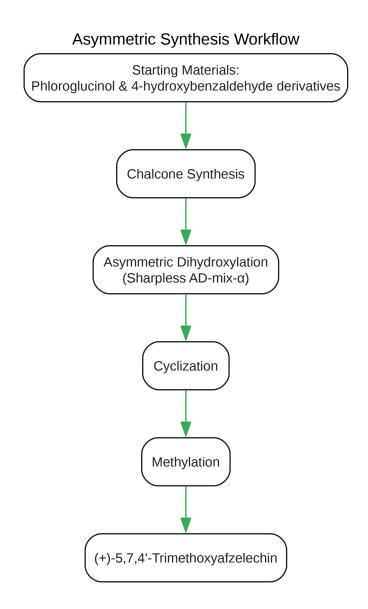
Property	Value	Source/Comment
IUPAC Name	2-(3-hydroxy-4- methoxyphenyl)-5,7- dimethoxy-3,4-dihydro-2H- chromen-3-ol	PubChem CID: 67233312
Synonyms	5,7,4'-Tri-O-methylcatechin, 3,3'-Dihydroxy-4',5,7- trimethoxyflavan	PubChem CID: 67233312
CAS Number	105330-59-4	For the unspecified stereoisomer
Molecular Formula	C18H20O6	PubChem CID: 67233312
Molecular Weight	332.35 g/mol	PubChem CID: 67233312
Physical State	Solid	Predicted
Melting Point	125 °C	For the unspecified stereoisomer
Optical Rotation [α]D	Not available	Specific data for the (+)- enantiomer is not reported in the searched literature.
Solubility	Soluble in methanol, ethanol, DMSO, and other organic solvents. Sparingly soluble in water.	Predicted based on general flavonoid properties.

Experimental Protocols Generalized Stereoselective Synthesis



A specific, detailed protocol for the synthesis of **(+)-5,7,4'-Trimethoxyafzelechin** is not readily available. However, a plausible synthetic route can be devised based on established methods for the asymmetric synthesis of flavan-3-ols. The following is a representative protocol.

Workflow for the Asymmetric Synthesis of (+)-5,7,4'-Trimethoxyafzelechin



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Caption: A generalized workflow for the asymmetric synthesis of **(+)-5,7,4'-Trimethoxyafzelechin**.

Detailed Methodology:

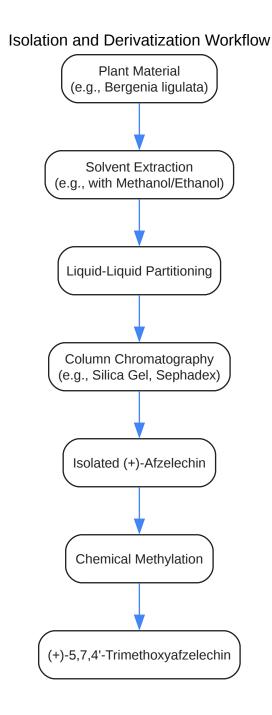
- Chalcone Synthesis: The synthesis would commence with an Aldol condensation of a
 protected phloroglucinol derivative (e.g., 2,4,6-trihydroxyacetophenone with protected
 hydroxyl groups) and a suitably protected 4-hydroxybenzaldehyde derivative to form the
 corresponding chalcone.
- Asymmetric Dihydroxylation: The key stereocenter at C-3 would be introduced via a Sharpless asymmetric dihydroxylation of the chalcone's α,β-unsaturated double bond using AD-mix-α to yield the desired (2R, 3S) stereochemistry.
- Cyclization: The resulting diol would then be subjected to an acid-catalyzed intramolecular cyclization to form the flavan-3-ol heterocyclic ring system.
- Methylation: The protecting groups would be removed, followed by selective methylation of the 5, 7, and 4'-hydroxyl groups using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a suitable base (e.g., K₂CO₃) to yield the final product, (+)-5,7,4'-Trimethoxyafzelechin.
- Purification: The final compound would be purified using chromatographic techniques such as column chromatography or preparative HPLC.

Generalized Isolation from Natural Sources

(+)-5,7,4'-Trimethoxyafzelechin itself has not been reported as a naturally occurring compound. However, its parent compound, (+)-afzelechin, can be isolated from various plant sources, most notably Bergenia ligulata[1]. A plausible approach for obtaining the target compound would be through the isolation of (+)-afzelechin followed by chemical modification.

Workflow for Isolation and Derivatization





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Caption: A generalized workflow for the isolation of (+)-afzelechin and its subsequent methylation.



Detailed Methodology:

- Extraction: Dried and powdered plant material (e.g., rhizomes of Bergenia ligulata) would be exhaustively extracted with a polar solvent such as methanol or ethanol.
- Solvent Partitioning: The crude extract would be concentrated and then partitioned between immiscible solvents (e.g., water and ethyl acetate) to separate compounds based on their polarity.
- Chromatographic Purification: The fraction enriched with flavonoids would be subjected to multiple rounds of column chromatography (e.g., silica gel, Sephadex LH-20) to isolate pure (+)-afzelechin.
- Methylation: The isolated (+)-afzelechin would then be methylated as described in the synthesis protocol to yield (+)-5,7,4'-Trimethoxyafzelechin.

Biological Activity and Signaling Pathways

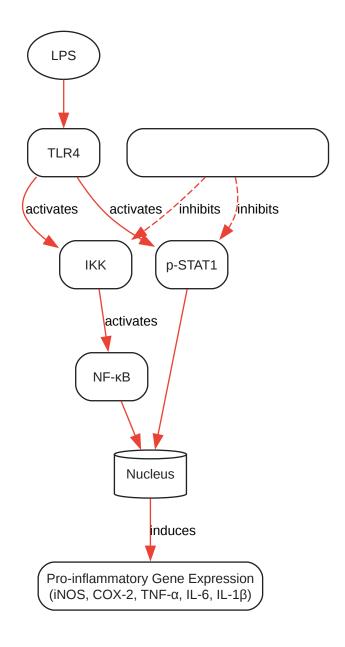
Direct studies on the biological activity of **(+)-5,7,4'-Trimethoxyafzelechin** are not available in the reviewed literature. However, the pharmacological activities of its parent compound, **(+)**-afzelechin, and a structurally related flavanone, 5,7,4'-trimethoxyflavanone, provide insights into its potential biological effects.

Potential Anti-inflammatory Activity

(+)-Afzelechin has been shown to possess anti-inflammatory properties by inhibiting the lipopolysaccharide (LPS)-induced inflammatory response[1][2]. It achieves this by downregulating the expression of inducible nitric oxide synthase (iNOS) through the inhibition of the NF-κB and STAT-1 signaling pathways[1][2]. Similarly, 5,7,4'-trimethoxyflavanone has demonstrated protective effects against LPS-induced intestinal injury by inhibiting NF-κB activation and reducing the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β[3]. Given these findings, it is plausible that **(+)-5,7,4'-Trimethoxyafzelechin** also exhibits anti-inflammatory activity through the modulation of these key inflammatory pathways.

Putative Anti-inflammatory Signaling Pathway of (+)-5,7,4'-Trimethoxyafzelechin





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Caption: A putative signaling pathway for the anti-inflammatory action of **(+)-5,7,4'-Trimethoxyafzelechin**.

Potential Antioxidant Activity

Flavonoids are well-known for their antioxidant properties. The parent compound, (+)-afzelechin, has been reported to have antioxidant activity. The antioxidant capacity of flavonoids is generally attributed to their ability to scavenge free radicals and chelate metal ions. The specific antioxidant potential of (+)-5,7,4'-Trimethoxyafzelechin would need to be determined experimentally.



Conclusion

(+)-5,7,4'-Trimethoxyafzelechin is a flavonoid derivative with potential for interesting biological activities, drawing from the known anti-inflammatory and antioxidant properties of its parent and related compounds. This technical guide has provided a comprehensive overview of its known characteristics, along with plausible experimental protocols for its synthesis and isolation. The scarcity of specific data for this particular stereoisomer highlights a gap in the current scientific literature and underscores the need for further research to fully elucidate its physicochemical properties, pharmacological effects, and mechanisms of action. Such studies would be invaluable for assessing its potential as a therapeutic agent.

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References

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- 2. Anti-Inflammatory Activities of (+)-Afzelechin against Lipopolysaccharide-Induced Inflammation PubMed [pubmed.ncbi.nlm.nih.gov]
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- To cite this document: BenchChem. [physical and chemical properties of (+)-5,7,4'Trimethoxyafzelechin]. BenchChem, [2025]. [Online PDF]. Available at:
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